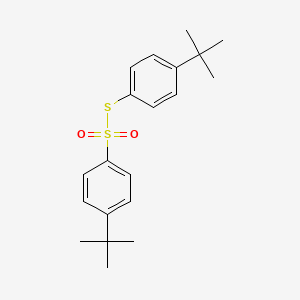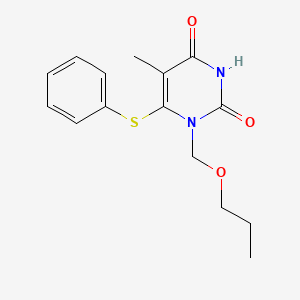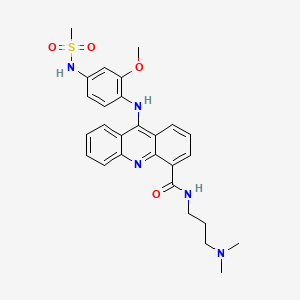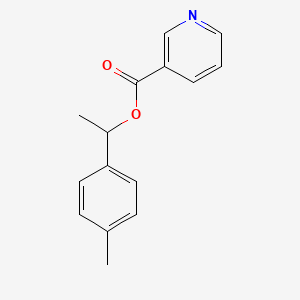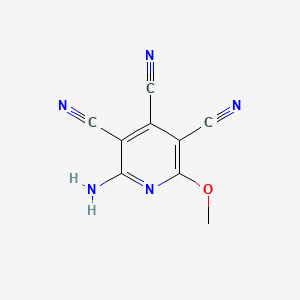
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is a heterocyclic organic compound with the molecular formula C10H8N6O It is characterized by a pyridine ring substituted with three cyano groups at positions 3, 4, and 5, an amino group at position 2, and a methoxy group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,4,5-tricyanopyridine with methanol in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,4,5-tricyanopyridine: Similar structure but lacks the methoxy group.
3,4,5-Tricyanopyridine: Lacks both the amino and methoxy groups.
2-Amino-6-methoxypyridine: Lacks the cyano groups.
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102433-78-3 |
|---|---|
Molekularformel |
C9H5N5O |
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
2-amino-6-methoxypyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C9H5N5O/c1-15-9-7(4-12)5(2-10)6(3-11)8(13)14-9/h1H3,(H2,13,14) |
InChI-Schlüssel |
FNZQARVPPQEHAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


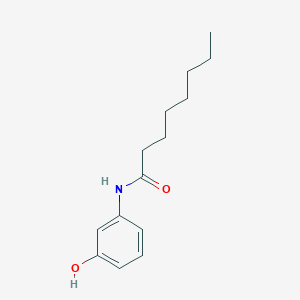

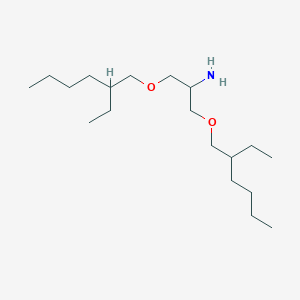
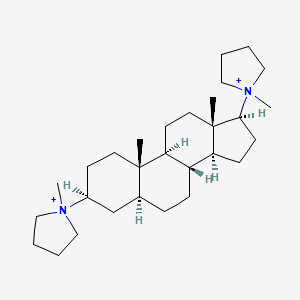
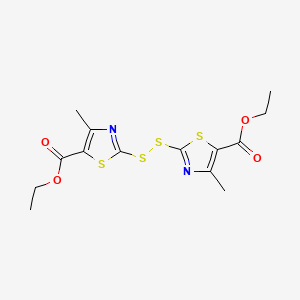
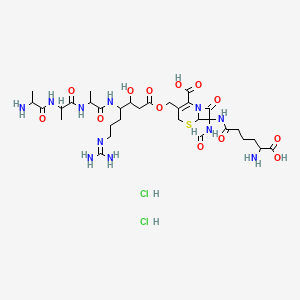
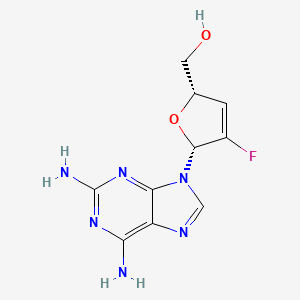
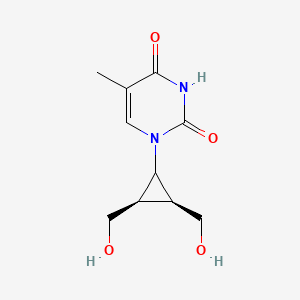
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
